molecular formula C9H13N3O3 B13210197 1-(Piperidin-4-yl)-1,3-diazinane-2,4,6-trione

1-(Piperidin-4-yl)-1,3-diazinane-2,4,6-trione

Cat. No.: B13210197
M. Wt: 211.22 g/mol
InChI Key: IPJAPTSFNOFXNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Piperidin-4-yl)-1,3-diazinane-2,4,6-trione is a heterocyclic compound that features a piperidine ring fused with a diazinane-2,4,6-trione moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Piperidin-4-yl)-1,3-diazinane-2,4,6-trione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of piperidine derivatives with urea or its analogs, followed by cyclization to form the diazinane ring. The reaction conditions often include the use of catalysts such as platinum or palladium to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(Piperidin-4-yl)-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can yield reduced forms of the compound.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with potential unique biological activities .

Scientific Research Applications

1-(Piperidin-4-yl)-1,3-diazinane-2,4,6-trione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Piperidin-4-yl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation, modulation of immune responses, and alteration of metabolic pathways .

Comparison with Similar Compounds

Uniqueness: 1-(Piperidin-4-yl)-1,3-diazinane-2,4,6-trione is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of a piperidine ring with a diazinane-2,4,6-trione moiety sets it apart from other similar compounds, providing unique opportunities for drug development and research .

Properties

Molecular Formula

C9H13N3O3

Molecular Weight

211.22 g/mol

IUPAC Name

1-piperidin-4-yl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C9H13N3O3/c13-7-5-8(14)12(9(15)11-7)6-1-3-10-4-2-6/h6,10H,1-5H2,(H,11,13,15)

InChI Key

IPJAPTSFNOFXNU-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N2C(=O)CC(=O)NC2=O

Origin of Product

United States

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